Mel41

melanogenesis PHB2 agonists structure-activity relationship

Mel41 is a synthetic small-molecule melanogenin analog identified for its dual-action ability to promote melanogenesis and induce apoptosis in cancer cells. It functions by binding to the scaffold protein prohibitin-2 (PHB2), which activates the LC3/ERK/MITF signaling pathway.

Molecular Formula C23H23F5N6O
Molecular Weight 494.47
Cat. No. B1193171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMel41
SynonymsMel-41;  Mel 41;  Mel41
Molecular FormulaC23H23F5N6O
Molecular Weight494.47
Structural Identifiers
SMILESFC1=C(F)C(F)=C(F)C(F)=C1OC2=NC(N3CC4=CC=CC=C4CCC3)=NC(NCCN(C)C)=N2
InChIInChI=1S/C23H23F5N6O/c1-33(2)11-9-29-21-30-22(34-10-5-8-13-6-3-4-7-14(13)12-34)32-23(31-21)35-20-18(27)16(25)15(24)17(26)19(20)28/h3-4,6-7H,5,8-12H2,1-2H3,(H,29,30,31,32)
InChIKeyLXHVDMZHZVKVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mel41 Bulk Procurement Guide: Selecting a Melanogenin Analog for PHB2-Mediated Research


Mel41 is a synthetic small-molecule melanogenin analog identified for its dual-action ability to promote melanogenesis and induce apoptosis in cancer cells. It functions by binding to the scaffold protein prohibitin-2 (PHB2), which activates the LC3/ERK/MITF signaling pathway [1]. This mechanism places it in a distinct class of compounds used to dissect prohibitin signaling, which is implicated in both pigmentation disorders and oncology. Mel41 is characterized by a triazine core, a structural feature common to its analog series [2].

Mel41 Sourcing Challenges: Why Other Prohibitin Ligands Are Not Functional Substitutes


Bulk substitution among prohibitin ligands like melanogenin or its various analogs is not scientifically valid due to vast differences in biological activity. Empirical evidence from a screen of 57 newly synthesized melanogenin analogs revealed that only two compounds, Mel9 and Mel41, possessed significantly enhanced promelanogenic activity and cytotoxicity compared to the parent compound and all other analogs [1]. This indicates that minor structural modifications within this class result in a binary 'active vs. inactive' profile, making Mel41's specific molecular architecture critical for engaging the PHB2-LC3-ERK-MITF axis, a function that cannot be assumed by other in-class triazine derivatives.

Mel41 Quantitative Differentiation: Head-to-Head Evidence Against In-Class Analogs


Mel41 vs. 55 Inactive Analogs: Binary Selection from a Library of 57 Triazine Compounds

In a head-to-head screen, only 2 out of 57 new melanogenin analogs (Mel9 and Mel41) were found to significantly promote melanogenesis and upregulate MITF expression. The 55 other screened analogs were inactive, demonstrating Mel41’s non-redundant functional superiority [1].

melanogenesis PHB2 agonists structure-activity relationship

Mel41 vs. Melanogenin: Enhanced Promelanogenic Activity and Cytotoxicity Profile

The study's highlights explicitly state that Mel9 and Mel41 demonstrated an enhanced promelanogenic activity and cytotoxicity in cancer cells when directly compared to the parent compound, melanogenin [1]. This improvement addresses the poor drug-like properties and synthetic difficulty of the original ligand.

drug discovery cancer therapeutics melanogenesis

Mel41-Induced Apoptosis in Melanoma Cells: Quantitative Concentration-Response Data

A quantitative review of prohibitin ligands reports that Mel41 at a concentration of 10 μM induced apoptosis after a 48-hour treatment in HBL, MM043, and MM162 melanoma cell lines [1]. This provides a reproducible reference point for researchers designing in vitro cancer studies.

apoptosis melanoma oncology

Key Application Scenarios for Mel41: Leveraging Its Differential Profile


Dissecting PHB2 Signaling Pathways in Melanogenesis Research

Mel41 is ideal for studies aimed at dissecting the PHB2-LC3-ERK-MITF signaling cascade. Its well-characterized activation of this specific pathway allows researchers to use it as a focused chemical probe [1]. The corrected western blot data from the corrigendum confirms that Mel41 treatment leads to a clear overexpression of Tyrosinase at both 24 and 48 hours, providing a validated and reproducible experimental outcome for studying melanin production.

Preclinical Development of Novel Melanoma Therapeutics

The compound's dual activity—promoting melanogenesis while simultaneously inducing apoptosis in melanoma cells via AKT pathway inhibition—makes it a prime candidate for preclinical drug development [1]. The established 10 µM benchmark for apoptosis induction across multiple melanoma cell lines provides a critical starting point for medicinal chemistry optimization and in vivo efficacy studies.

Reference Standard for Structure-Activity Relationship (SAR) Studies

As one of the very few active hits from a library of 57 closely related triazine analogs, Mel41 serves as a crucial positive control for any new SAR campaign targeting prohibitin ligands [1]. Its proven interaction with LC3 and PHB2 can be used as a baseline to evaluate the target engagement and functional efficacy of newly synthesized derivatives, ensuring assay validity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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